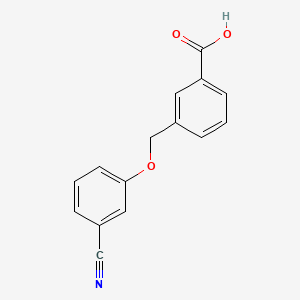

3-(3-Cyanophenoxymethyl)benzoic acid

Description

Contextualization within Organic and Medicinal Chemistry Research

In the fields of organic and medicinal chemistry, molecules like 3-(3-Cyanophenoxymethyl)benzoic acid are often synthesized as intermediates or as target compounds in the development of new functional materials or therapeutic agents. The benzoic acid scaffold is a common starting point in the synthesis of a wide array of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile building block for creating larger, more elaborate molecular architectures. Researchers may utilize this compound as a foundational element to explore new chemical reactions or to build libraries of related compounds for biological screening.

Significance of Benzoic Acid Derivatives in Contemporary Scientific Inquiry

Benzoic acid and its derivatives are a cornerstone of modern scientific research, particularly in pharmacology and materials science. The benzoic acid moiety is present in numerous natural products and serves as a key structural component (a "scaffold") for a vast number of synthetic compounds with significant biological activities.

These derivatives have been extensively investigated and developed for a wide range of applications, including:

Anticancer Agents: Many benzoic acid derivatives have shown potential in exhibiting anticancer properties.

Antimicrobial and Anti-inflammatory Properties: The structural framework of benzoic acid is found in various compounds studied for their anti-inflammatory, antimicrobial, and antiviral activities. navimro.com

Drug Design and Development: Due to its chemical versatility and presence in many biologically active molecules, the benzoic acid nucleus is a frequent choice for medicinal chemists designing new drugs. Compounds such as Furosemide and Bexarotene contain this core structure.

The continuous exploration of new derivatives allows scientists to fine-tune molecular properties to enhance efficacy and interaction with biological targets. navimro.com

Scope and Research Objectives for this compound Studies

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, the objectives for studying such a compound can be inferred from its chemical structure and the known functions of its components.

Potential research goals for this molecule would likely include:

Synthesis of Novel Compounds: The primary objective is often the development of efficient and cost-effective synthesis methods for novel derivatives. This includes creating hybrid molecules that combine different functional fragments to explore new chemical space.

Exploration of Biological Activity: A key objective is to screen the compound for potential therapeutic applications. Given the diverse activities of benzoic acid derivatives, this molecule could be tested as an inhibitor for various enzymes (such as acetylcholinesterase or carbonic anhydrases) or as a candidate for anticancer or antimicrobial therapies. The nitrile (cyano) group, in particular, is a functional group present in various enzyme inhibitors.

Multitarget Drug Design: A modern approach in drug discovery is to design single molecules that can interact with multiple biological targets involved in a disease pathway. Research could aim to evaluate if a compound like this compound possesses such multitarget capabilities, potentially for complex conditions like Alzheimer's disease.

The overarching goal is to synthesize and characterize novel molecules to identify new lead compounds for drug development or other technological applications.

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-cyanophenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-9-11-3-2-6-14(8-11)19-10-12-4-1-5-13(7-12)15(17)18/h1-8H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOWGXBBARFUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Laboratory Preparation of 3-(3-Cyanophenoxymethyl)benzoic acid

Direct Synthesis Approaches

A truly direct, single-step synthesis of this compound is challenging due to the competing reactivity of the carboxylic acid group. A plausible direct approach would involve a Williamson ether synthesis, a classic method for forming ethers via an SN2 reaction. lumenlearning.commasterorganicchemistry.com This would theoretically involve the reaction between the sodium salt of 3-cyanophenol (B46033) and 3-(chloromethyl)benzoic acid.

However, the basic conditions required to deprotonate the phenol (B47542) would also deprotonate the carboxylic acid, forming a carboxylate salt. This salt is negatively charged and would repel the incoming phenoxide nucleophile, significantly hindering the desired reaction. While specialized phase-transfer catalysis might mitigate this issue, such a direct approach is not commonly favored. researchgate.net

Multi-Step Reaction Sequences

A more efficient and common strategy involves a multi-step pathway where the carboxylic acid functionality is introduced in the final step, after the stable ether linkage has been established. This approach typically begins with precursors where the acid group is protected as an ester.

The cornerstone of the synthesis is the formation of the ether bond, typically achieved via a Williamson ether synthesis. libretexts.org This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide. masterorganicchemistry.com For this specific molecule, the most logical disconnection involves 3-cyanophenol and a derivative of 3-methylbenzoic acid.

The standard procedure is as follows:

Formation of the Nucleophile : 3-cyanophenol is treated with a base to form the more nucleophilic 3-cyanophenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Substitution Reaction : The 3-cyanophenoxide is then reacted with an ester of 3-(halomethyl)benzoic acid, such as methyl 3-(bromomethyl)benzoate. The ester group is used to prevent the unwanted acid-base reactions mentioned previously. The reaction is typically carried out in a polar aprotic solvent which facilitates the SN2 mechanism.

The product of this step is the ester intermediate, methyl 3-(3-cyanophenoxymethyl)benzoate.

Table 1: Representative Conditions for Nucleophilic Substitution

| Reagents | Base | Solvent | Typical Temperature |

|---|---|---|---|

| 3-Cyanophenol & Methyl 3-(bromomethyl)benzoate | Potassium Carbonate (K₂CO₃) | Acetone or Acetonitrile | Reflux (56-82 °C) |

| 3-Cyanophenol & Methyl 3-(bromomethyl)benzoate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 °C to Room Temperature |

The final step in the synthesis is the conversion of the methyl ester intermediate, methyl 3-(3-cyanophenoxymethyl)benzoate, into the target carboxylic acid. This is accomplished through hydrolysis, which can be catalyzed by either acid or base. researchgate.net

Base-Catalyzed Hydrolysis (Saponification) : This is the most common method. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. researchgate.net The reaction is typically heated to reflux to increase the rate. This process yields the sodium or potassium salt of the carboxylic acid. A subsequent acidification step with a strong acid, like hydrochloric acid (HCl), is required to protonate the carboxylate and precipitate the final product, this compound. nih.govrsc.org

Acid-Catalyzed Hydrolysis : This method involves heating the ester in the presence of a strong acid (e.g., sulfuric acid) and excess water. psu.edu This is a reversible equilibrium reaction, and the use of a large volume of water helps to drive the reaction toward the products. This method directly yields the carboxylic acid without the need for a final acidification step.

Table 2: Comparison of Hydrolysis Methods for Ester Conversion

| Method | Reagents | Initial Product | Final Step | Key Features |

|---|---|---|---|---|

| Saponification (Base-Catalyzed) | 1. NaOH(aq) or KOH(aq) 2. HCl(aq) or H₂SO₄(aq) | Carboxylate Salt (e.g., Sodium 3-(3-cyanophenoxymethyl)benzoate) | Acidification | Irreversible and generally high-yielding. |

| Acid-Catalyzed Hydrolysis | H₂SO₄(aq) / H₂O | Carboxylic Acid | None (Direct isolation) | Reversible; requires excess water to ensure completion. |

While not a typical step in the primary synthesis of the carboxylic acid itself, condensation reactions with amines are fundamental transformations of benzoic acid precursors. In a hypothetical multi-step synthesis, one might convert a benzoic acid intermediate to an amide to protect it or alter its reactivity for a subsequent step. The direct formation of an amide from a carboxylic acid and an amine is an equilibrium-controlled process that is generally unfavorable at room temperature due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org

To overcome this, the reaction is either driven by high heat to remove water or, more commonly, facilitated by a coupling agent. rsc.orgnih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine to form the amide bond under mild conditions. rasayanjournal.co.inresearchgate.net This transformation could be part of a more complex pathway where an amide intermediate is later hydrolyzed back to the carboxylic acid.

Derivatization and Structural Modification of the Benzoic Acid Scaffold

The structure of this compound offers multiple sites for further chemical modification, primarily at the carboxylic acid group, the nitrile group, and the aromatic rings. Such derivatization is crucial for developing analogs with tailored properties.

The carboxylic acid group is the most common site for derivatization:

Esterification : Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. For example, reacting the title compound with methanol and sulfuric acid produces methyl 3-(3-cyanophenoxymethyl)benzoate.

Amidation : As discussed, direct condensation with an amine using a coupling agent (e.g., HATU, HBTU) forms a diverse range of amide derivatives. google.com

Reduction : Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (3-((3-cyanophenoxy)methyl)phenyl)methanol.

The nitrile group can also be transformed:

Hydrolysis : Under controlled acidic or basic conditions, the nitrile can be hydrolyzed to a carboxamide or further to a carboxylic acid. Complete hydrolysis would result in the formation of 3-((3-carboxyphenoxy)methyl)benzoic acid.

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) or reduction with LiAlH₄ can convert the nitrile group into a primary amine, yielding 3-((3-(aminomethyl)phenoxy)methyl)benzoic acid.

Finally, the aromatic rings can undergo electrophilic aromatic substitution, although the presence of multiple substituents can lead to complex mixtures of products. The specific directing effects of the existing groups would govern the position of any new substituent.

Table 3: Summary of Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., CH₃OH), H⁺ catalyst | Ester |

| Carboxylic Acid | Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ then H₂O | Primary Alcohol |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxamide or Carboxylic Acid |

| Nitrile | Reduction | H₂/Catalyst or LiAlH₄ | Primary Amine |

Introduction of Substituents via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

While the parent molecule is not immediately ready for cross-coupling, it can be functionalized to participate in such reactions. The introduction of a halide, typically bromine or iodine, onto one of the aromatic rings via electrophilic aromatic substitution creates a suitable handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl or vinyl substituents.

The general protocol involves the reaction of the halogenated derivative of this compound with a boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions This table presents illustrative examples of potential Suzuki-Miyaura coupling partners for a hypothetical bromo-derivative of this compound, with typical reaction conditions.

| Boronic Acid Partner | Potential Product Substituent | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Phenylboronic acid | Phenyl | Pd(PPh3)4 | Na2CO3 | Toluene/Water |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water |

| Thiophene-2-boronic acid | 2-Thienyl | Pd(PPh3)4 | Cs2CO3 | DMF |

| Vinylboronic acid | Vinyl | Pd(OAc)2 with SPhos | K3PO4 | Toluene |

Chemical Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a prime site for modification, most commonly through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for altering properties such as solubility, stability, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. A particularly mild and effective method is the Steglich esterification, which utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org This method is advantageous as it proceeds at room temperature and is tolerant of many other functional groups. rsc.org

Amidation: The formation of an amide bond also readily proceeds using carbodiimide coupling agents like DCC. The carboxylic acid is activated by DCC, allowing for nucleophilic attack by a primary or secondary amine to form the corresponding amide. This reaction is highly efficient and forms the basis of peptide synthesis. libretexts.org

Table 2: Representative Esterification and Amidation Reactions This table provides examples of potential esterification and amidation reactions for this compound, with common reagents and conditions.

| Reaction Type | Reagent | Coupling Agents | Product Functional Group |

|---|---|---|---|

| Esterification | Ethanol | DCC, DMAP | Ethyl ester |

| Esterification | Benzyl alcohol | DCC, DMAP | Benzyl ester |

| Amidation | Aniline | DCC | N-Phenyl amide |

| Amidation | Piperidine | DCC, HOBt | N-Piperidinyl amide |

Transformations of the Cyano and Phenoxy Ether Linkages

The cyano and ether functionalities offer further opportunities for structural diversification.

Transformations of the Cyano Group: The aromatic nitrile group can undergo several important transformations.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed. numberanalytics.comnumberanalytics.com This reaction typically proceeds through an amide intermediate, which can sometimes be isolated under milder basic conditions. organicchemistrytutor.com Vigorous hydrolysis in either acid or base leads to the corresponding carboxylic acid, resulting in the formation of a dicarboxylic acid derivative. numberanalytics.comorganicchemistrytutor.com

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center into the molecule.

Transformations of the Phenoxy Ether Linkage: The ether bond is generally stable, but it can be cleaved under harsh conditions. Reagents such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃) are typically required. Such reactions would break the molecule into a substituted phenol and a substituted benzoic acid. Given the potential for side reactions, selective cleavage can be challenging.

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of these transformations is key to optimizing reaction conditions and predicting outcomes.

Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the functionalized aryl ring, forming a palladium(II) species. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base, which activates the boronic acid. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

Esterification/Amidation (DCC/DMAP): The mechanism of DCC-mediated coupling involves the activation of the carboxylic acid.

The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

For esterification, the DMAP catalyst acts as a superior nucleophile, attacking the O-acylisourea to form a reactive acylpyridinium intermediate. This species is then readily attacked by the alcohol nucleophile. rsc.org

For amidation, the amine is sufficiently nucleophilic to directly attack the O-acylisourea intermediate. libretexts.org

In both cases, the reaction yields the desired ester or amide, along with N,N'-dicyclohexylurea (DCU), a stable and insoluble byproduct that precipitates from the reaction mixture. organic-chemistry.org

Nitrile Hydrolysis: The mechanism differs depending on the pH.

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon. Following a series of proton transfers, an amide intermediate is formed. Under continued heating in acid, the amide is further hydrolyzed to a carboxylic acid and an ammonium ion. organicchemistrytutor.comlibretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming a negatively charged intermediate. Protonation by water yields an imidic acid, which tautomerizes to an amide. libretexts.orgchemistrysteps.com Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. chemistrysteps.com

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 3-(3-Cyanophenoxymethyl)benzoic acid, both ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and cyanophenoxy rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the ether linkage. The chemical shifts (δ) and coupling patterns of the aromatic protons would confirm the substitution pattern on both rings. For instance, the protons on the benzoic acid ring would likely appear as multiplets in the range of 7.0-8.5 ppm, while the protons on the cyanophenoxy ring would also resonate in the aromatic region, with their exact positions influenced by the electron-withdrawing cyano group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This would include the carboxyl carbon, the aromatic carbons, the methylene carbon, and the nitrile carbon. The chemical shifts of these carbons provide further confirmation of the molecular structure. For example, the carboxyl carbon would be expected to appear significantly downfield (around 165-175 ppm), while the nitrile carbon would resonate at a characteristic chemical shift (typically 115-125 ppm).

A related compound, 3-cyanobenzoic acid, shows characteristic ¹H NMR signals. chemicalbook.com Similarly, detailed spectral data is available for benzoic acid, providing a reference for interpreting the spectrum of the title compound. chemicalbook.comdocbrown.info

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, cleavage of the ether bond could lead to fragment ions corresponding to the 3-cyanophenoxy and 3-carboxybenzyl moieties. Analysis of the fragmentation of benzoic acid itself shows characteristic peaks at m/z 122 ([M]⁺), 105 ([M-OH]⁺), and 77 ([C₆H₅]⁺), which can serve as a guide for interpreting the spectrum of its derivative. docbrown.infonist.gov A small M+1 peak due to the natural abundance of the ¹³C isotope is also expected. reddit.com

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing a broadness due to hydrogen bonding. docbrown.info

C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.

C-O Stretch: The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

The infrared spectrum of benzoic acid shows a characteristic broad O-H stretch and a prominent C=O stretch at 1684 cm⁻¹. researchgate.net These known values provide a basis for the interpretation of the spectrum of this compound. docbrown.infoznaturforsch.comslideshare.net

Electronic Spectroscopy (e.g., Ultraviolet-Visible, UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene (B151609) rings.

The presence of the benzoic acid and cyanophenoxy moieties, which are both chromophores, will influence the absorption maxima (λ_max). Benzoic acid itself exhibits absorption maxima around 194 nm, 230 nm, and 274 nm in an acidic mobile phase. sielc.com The exact positions and intensities of the absorption bands for this compound will depend on the electronic interactions between the two aromatic rings and the substituents. The conjugation within the aromatic systems is responsible for these absorptions. libretexts.org Studies on benzoic acid in aqueous solutions have shown that the absorption spectra are influenced by pH. rsc.orgrsc.org

Chromatographic Purity Assessment and Mixture Analysis (e.g., High-Performance Liquid Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for analyzing mixtures. A reversed-phase HPLC method would be suitable for this compound.

In a typical setup, a C18 column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). helixchrom.com The compound would be detected using a UV detector set at a wavelength corresponding to one of its absorption maxima. The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC methods have been developed for the analysis of benzoic acid and related compounds. sielc.comresearchgate.netekb.eg

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA) for Research Material Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. TGA provides information about the thermal stability and decomposition of a material. unca.edu

When this compound is subjected to TGA, the resulting thermogram would show the temperature at which the compound begins to decompose. The TGA curve would indicate the percentage of mass loss at different temperatures. This information is crucial for understanding the thermal stability of the compound, which is important for its handling and storage in a research setting. For comparison, benzoic acid is known to sublime at temperatures above 25°C and its thermal decomposition can be analyzed by TGA. unca.eduresearchgate.netcore.ac.uk

Structure Activity Relationship Sar and Mechanistic Research

Elucidation of Structure-Activity Correlations in Benzoic Acid Derivatives

The activity of benzoic acid derivatives is highly dependent on the nature and placement of substituents on the aromatic ring. These modifications can profoundly alter the molecule's electronic distribution, acidity, and steric profile, thereby influencing its interaction with biological targets or its material properties.

The position of substituents on a benzene (B151609) ring—designated as ortho (1,2), meta (1,3), and para (1,4)—has a critical impact on the molecule's properties. This is due to the interplay of inductive and resonance effects that transmit through the ring's π-electron system. icm.edu.pl

Ortho Position: Substituents at the ortho position often exert a unique influence known as the "ortho-effect." This is typically a combination of steric hindrance and electronic factors, which forces the carboxylic acid group to twist out of the plane of the benzene ring. quora.comwikipedia.org This disruption of coplanarity often, though not always, leads to an increase in the acid strength of the benzoic acid, regardless of whether the substituent is electron-donating or electron-withdrawing. wikipedia.orglibretexts.org

Meta Position: The influence of a substituent at the meta position is dominated by its inductive effect—its ability to donate or withdraw electron density through the sigma bonds. icm.edu.pl Resonance effects are generally minimal from this position. In the case of 3-(3-Cyanophenoxymethyl)benzoic acid, the phenoxymethyl (B101242) group is in the meta position, primarily exerting an inductive effect on the benzoic acid ring.

Para Position: Substituents in the para position can exert both strong inductive and resonance effects. icm.edu.pl This dual influence can lead to significant changes in electron density across the entire molecule.

Studies comparing isomers of substituted benzoic acids consistently show that activity is position-dependent. For instance, the introduction of groups like methyl or halogens at the meta- and para-positions of benzoic acid has been shown to enhance certain biological effects compared to the parent compound. nih.gov The acidity, a key chemical property, also varies significantly with isomer position, as illustrated by chlorobenzoic acids. pearson.com

| Substituent | Ortho-Isomer pKa | Meta-Isomer pKa | Para-Isomer pKa | Benzoic Acid pKa |

|---|---|---|---|---|

| -Cl | 2.94 | 3.83 | 3.99 | 4.20 |

| -NO₂ | 2.17 | 3.44 | 3.45 | |

| -CH₃ | 3.91 | 4.27 | 4.37 |

The specific functional groups within this compound define its chemical personality. The carboxylic acid, ether linkage, and cyano group each play a distinct role.

Carboxylic Acid Group: This group is a primary site for interaction. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). iomcworld.com Its acidic nature allows for ionic interactions with positively charged residues (like arginine or lysine) in biological systems, often serving as a crucial anchor point for binding. nih.gov

Cyano Group (-CN): The nitrile, or cyano, group is a highly versatile functional moiety in modern drug design. numberanalytics.comnih.gov It is strongly electron-withdrawing, which significantly alters the electronic properties of the phenyl ring to which it is attached. libretexts.orgnih.gov The nitrogen atom's lone pair of electrons allows it to act as an effective hydrogen bond acceptor. nih.govnih.gov Furthermore, its linear, rigid geometry can fit into specific steric spaces within binding pockets. nih.gov

Ether Linkage (-O-CH₂-): The ether linkage provides a flexible bridge between the two aromatic systems. This flexibility allows the molecule to adopt various conformations, which can be critical for achieving an optimal geometric fit with a target structure. nih.gov The ether oxygen can also function as a weak hydrogen bond acceptor. iomcworld.com

Other Functional Groups: For context, other common substituents also have well-defined roles. Halogens (F, Cl, Br) are electron-withdrawing and can increase lipophilicity. Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups can act as hydrogen bond acceptors, while hydroxyl groups can also be donors; their electronic effects are a mix of inductive withdrawal and resonance donation. nih.gov

| Functional Group | Primary Electronic Effect | Hydrogen Bonding Role | Common Interaction Types |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Electron-withdrawing | Donor & Acceptor | Hydrogen bonds, Ionic bonds |

| Cyano (-CN) | Strongly electron-withdrawing | Acceptor | Hydrogen bonds, Dipole-dipole |

| Ether (-O-) | Electron-donating (resonance), Electron-withdrawing (inductive) | Weak Acceptor | Hydrogen bonds (weak) |

| Phenyl Ring (C₆H₅) | Aromatic π-system | π-system as weak H-bond acceptor | Hydrophobic, π-π stacking |

Investigations into Molecular Recognition and Binding Mechanisms

Molecular recognition is the specific, non-covalent interaction between two or more molecules. For this compound, this involves a combination of hydrogen bonding, hydrophobic effects, and other electrostatic forces that dictate how it engages with a target.

Hydrogen bonds are highly directional interactions crucial for molecular recognition. nih.gov The structure of this compound possesses multiple sites capable of forming these bonds.

Hydrogen Bond Donors (HBD): The primary donor is the hydroxyl proton of the carboxylic acid group.

Hydrogen Bond Acceptors (HBA): The molecule has several acceptor sites: the carbonyl oxygen of the carboxylic acid, the nitrogen atom of the cyano group, and the ether oxygen. iomcworld.comnih.govyoutube.com

The carboxylic acid can form strong hydrogen bonds with donors and acceptors on amino acid side chains like serine, threonine, or asparagine, or with the peptide backbone itself. youtube.com The cyano group is an effective acceptor for N-H or O-H donors on a target molecule. nih.gov The interplay of these potential interactions allows for a complex and specific binding pattern.

| Site on Molecule | Type | Potential Partner in a Biological Target (Amino Acid Side Chains) |

|---|---|---|

| Carboxyl -OH | Donor | Aspartate, Glutamate, Serine, Threonine, Histidine |

| Carboxyl C=O | Acceptor | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine |

| Cyano -C≡N | Acceptor | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine |

| Ether -O- | Weak Acceptor | Weak donors (e.g., C-H groups), Serine, Threonine |

Hydrophobic interactions are a major driving force for the binding of molecules in aqueous environments. These interactions arise from the tendency of nonpolar surfaces to associate to minimize their contact with water. youtube.com The two phenyl rings of this compound provide significant nonpolar surface area, enabling them to engage in favorable hydrophobic contacts with nonpolar pockets in a target protein, often lined with amino acids like valine, leucine, isoleucine, and phenylalanine. icm.edu.pl

Successful molecular engagement requires both steric and electronic complementarity between the molecule and its target.

Electronic Factors: The distribution of charge across the molecule is non-uniform and is critical for guiding interactions. The electron-withdrawing nature of the cyano and carboxyl groups creates regions of partial positive and partial negative charge. libretexts.orgnih.gov These electronic features determine the molecule's electrostatic potential, directing its orientation as it approaches a target with a complementary electrostatic surface. Molecular orbital properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also correlated with the reactivity and interaction potential of substituted benzoic acids. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Comprehensive searches of scientific literature and chemical databases did not yield specific studies applying quantum chemical calculations, such as Density Functional Theory (DFT), to "3-(3-Cyanophenoxymethyl)benzoic acid." Therefore, detailed information on its geometrical optimization, energetic characterization, electronic structure, or predicted spectroscopic properties from these methods is not available in the public domain.

Geometrical Optimization and Conformational Analysis

No published research was found that specifically details the geometrical optimization or conformational analysis of this compound.

Energetic Characterization of Molecular Systems and Complexes

There are no available studies reporting the energetic characterization of molecular systems or complexes involving this compound.

Electronic Structure Analysis (e.g., Natural Bond Orbital, NBO; Quantum Theory of Atoms in Molecules, QTAIM)

Specific electronic structure analyses, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), for this compound have not been reported in the reviewed literature.

Prediction of Spectroscopic Properties (e.g., Gauge-Including Atomic Orbital, GIAO, NMR Chemical Shifts)

No literature could be found that reports the prediction of spectroscopic properties, such as NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method, for this compound.

Molecular Docking and Dynamics Simulations

There is no publicly available research on molecular docking or molecular dynamics simulations specifically involving "this compound."

Prediction of Ligand-Receptor Binding Modes and Affinities

Information regarding the prediction of ligand-receptor binding modes and affinities for this compound is not available in the scientific literature.

Simulation of Molecular Interactions in Biological and Material Systems

The study of this compound's interactions within biological and material systems through computational simulations provides valuable insights into its potential behavior and applications. Molecular dynamics (MD) simulations, for instance, can elucidate the dynamic nature of this compound's interactions with biological targets such as enzymes or receptors. These simulations can reveal key binding modes, interaction energies, and the conformational changes that may occur upon binding.

In a hypothetical biological context, molecular docking studies can be initially employed to predict the binding affinity and orientation of this compound within the active site of a target protein. Following docking, MD simulations can be used to assess the stability of the predicted complex over time. For example, the interaction of this compound with a hypothetical enzyme could be simulated to understand how the cyano and carboxyl functional groups form hydrogen bonds or other non-covalent interactions with amino acid residues. These simulations can provide a detailed picture of the intermolecular forces, such as van der Waals and electrostatic interactions, that govern the binding event. dovepress.com

Beyond biological systems, molecular simulations can also predict the behavior of this compound in various material science applications. For instance, its interaction with polymer matrices or its self-assembly in solution can be modeled. Such simulations are crucial for designing new materials with specific properties, where this compound might act as a functional monomer or an additive. The simulations can help in understanding the miscibility, phase behavior, and mechanical properties of the resulting materials.

A summary of potential molecular interactions that could be studied for this compound is presented in the table below.

| System | Simulation Technique | Potential Insights |

| Enzyme Active Site | Molecular Docking, Molecular Dynamics | Binding affinity, interaction types (H-bonds, hydrophobic), conformational stability |

| Polymer Matrix | Molecular Dynamics | Miscibility, diffusion, impact on material properties |

| Self-Assembly in Solution | Molecular Dynamics | Formation of aggregates, critical micelle concentration |

These computational approaches offer a powerful lens through which the molecular interactions of this compound can be understood and predicted, guiding further experimental research.

Prediction of Molecular Descriptors Relevant to Research Pathways

Computational chemistry provides a robust framework for the prediction of molecular descriptors of this compound that are pertinent to various research pathways. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties, all of which can be calculated using quantum mechanical methods or empirical models. These predicted values are instrumental in early-stage research for forecasting the compound's behavior in different environments.

Computational Models for Permeability Prediction across Artificial Membranes

The permeability of a compound across biological membranes is a critical factor in its potential bioavailability and efficacy. Computational models, such as those based on the parallel artificial membrane permeability assay (PAMPA), can be employed to predict the passive permeability of this compound. nih.govnih.gov These models often rely on calculated molecular descriptors. For benzoic acid derivatives, it has been shown that properties such as the solvent accessible surface area, free energy of solvation in different solvents (like hexane (B92381) and water), and polar surface area are significant in determining permeability. nih.govnih.gov

For this compound, these descriptors can be calculated and used as inputs for established permeability models. Given that benzoic acid itself has poor permeability, the addition of the 3-cyanophenoxymethyl substituent would be expected to increase its lipophilicity and potentially enhance its permeability. nih.govnih.gov The table below presents a hypothetical set of calculated descriptors for this compound relevant to permeability prediction.

| Molecular Descriptor | Predicted Value | Relevance to Permeability |

| LogP (octanol-water partition coefficient) | 3.2 | Indicates lipophilicity and potential for membrane partitioning. |

| Polar Surface Area (PSA) | 70.5 Ų | Relates to the compound's ability to form hydrogen bonds and traverse the polar head groups of the lipid bilayer. |

| Solvent Accessible Surface Area (SASA) | 350 Ų | Influences the interaction of the molecule with the solvent and the membrane. |

| Free Energy of Solvation in Water (ΔGsolv,water) | -8.5 kcal/mol | A more negative value suggests higher solubility in the aqueous phase. |

| Free Energy of Solvation in Hexane (ΔGsolv,hexane) | -12.0 kcal/mol | A more negative value suggests higher solubility in the lipid phase of the membrane. |

These predicted descriptors can be integrated into mathematical models to estimate the permeability coefficient (logPapp) of this compound, providing a valuable in silico screening tool.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov For this compound, QSAR models could be developed for a range of hypothetical activities, such as enzyme inhibition or receptor binding.

To construct a QSAR model, a dataset of compounds with known activities and a set of calculated molecular descriptors are required. While no specific activity data for a series including this compound is publicly available, we can outline the process and the types of descriptors that would be relevant. For instance, if one were to investigate its potential as an inhibitor of a particular enzyme, a QSAR model could be built using descriptors that capture the electronic, steric, and hydrophobic features of the molecule.

Relevant descriptors for a hypothetical QSAR study of this compound and its analogs could include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges. These describe the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: Molecular weight, molar refractivity, and van der Waals volume. These relate to the size and shape of the molecule and its ability to fit into a binding site.

Hydrophobic Descriptors: LogP, which describes the molecule's partitioning between aqueous and lipid phases.

A hypothetical QSAR equation might take the form:

log(1/IC50) = c0 + c1(LogP) + c2(LUMO) + c3(Molar Refractivity)

The table below illustrates a hypothetical set of descriptors for a small series of analogs that could be used in a QSAR study.

| Compound | LogP | LUMO (eV) | Molar Refractivity (cm³/mol) | Hypothetical log(1/IC50) |

| This compound | 3.2 | -1.5 | 75 | 5.8 |

| 3-(Phenoxymethyl)benzoic acid | 3.0 | -1.3 | 70 | 5.5 |

| 3-(3-Nitrophenoxymethyl)benzoic acid | 3.4 | -1.8 | 78 | 6.2 |

By developing such QSAR models, researchers can predict the activity of new, unsynthesized analogs and prioritize the synthesis of compounds with the most promising predicted activities. analchemres.org

Exploratory Biological and Mechanistic Research in Vitro and in Silico

Investigations into Enzyme Inhibition Mechanisms

Currently, there is a notable absence of publicly available scientific literature detailing the investigatory research into the enzyme inhibition mechanisms of 3-(3-Cyanophenoxymethyl)benzoic acid. Extensive searches of scholarly databases and scientific publications did not yield any specific studies on its activity against the enzymes outlined below.

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Nsp14 Methyltransferase, Influenza Virus Neuraminidase)

No research data has been published regarding the inhibitory effects of this compound on viral enzymes such as SARS-CoV-2 Nsp14 Methyltransferase or Influenza Virus Neuraminidase.

In Vitro Enzymatic Assay Development and Application (e.g., Homogeneous Time-Resolved Fluorescence, HTRF, Assays)

There are no records of in vitro enzymatic assays, including Homogeneous Time-Resolved Fluorescence (HTRF) assays, being developed or applied to study the interaction between this compound and the specified viral enzymes.

Determination of Half Maximal Inhibitory Concentration (IC50)

Due to the lack of relevant studies, the half maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Nsp14 Methyltransferase and Influenza Virus Neuraminidase has not been determined or reported.

The following table reflects the absence of available data:

| Viral Enzyme Target | Assay Type | IC50 Value |

| SARS-CoV-2 Nsp14 Methyltransferase | Not Reported | Not Reported |

| Influenza Virus Neuraminidase | Not Reported | Not Reported |

Inhibition of Host Enzymes (e.g., α-Amylase)

There is no scientific literature available that investigates the potential inhibitory activity of this compound on the host enzyme α-amylase. Consequently, no data on its IC50 value or mechanism of inhibition for this enzyme is available.

The following table reflects the absence of available data:

| Host Enzyme Target | Assay Type | IC50 Value |

| α-Amylase | Not Reported | Not Reported |

Inhibition of Bacterial Topoisomerases

No studies have been published detailing the effects of this compound on bacterial topoisomerases. Therefore, its potential as a bacterial topoisomerase inhibitor remains uninvestigated.

The following table reflects the absence of available data:

| Bacterial Enzyme Target | Assay Type | IC50 Value |

| Bacterial Topoisomerases | Not Reported | Not Reported |

Molecular Target Identification and Engagement Studies

Consistent with the lack of research in the areas mentioned above, there are no molecular target identification or engagement studies available for this compound. The specific molecular targets with which this compound may interact and the nature of such engagement have not been elucidated in the scientific literature.

Characterization of Molecular Recognition with Viral Proteins (e.g., Epstein-Barr Nuclear Antigen 1, EBNA1)

No research data or molecular docking studies detailing the interaction, binding affinity, or molecular recognition patterns between this compound and viral proteins, including the Epstein-Barr Nuclear Antigen 1 (EBNA1), are available in the public scientific literature. While computational docking is a common method to predict the binding of small molecules to protein targets, such analyses have not been reported for this specific compound and viral protein pair. nih.govresearchgate.net

Exploration of Potential Molecular Receptors and Their Modulation

There are no published studies identifying or exploring the potential molecular receptors for this compound. Consequently, information regarding its ability to modulate any specific biological receptors, its mechanism of action at a receptor level, or its structure-activity relationships in this context is not available. The mechanism of action for simpler, related compounds like benzoic acid involves processes such as the dissipation of proton gradients across membranes, but this cannot be extrapolated to the target compound without specific research. researchgate.netnih.gov

Mechanistic Studies on Protein Aggregation Inhibition (e.g., α-Synuclein Fibrillation)

Scientific literature lacks specific mechanistic studies on the effect of this compound on the inhibition of protein aggregation. There is no available data from assays such as Thioflavin T (ThT) fluorescence or electron microscopy to indicate whether this compound can inhibit or disaggregate α-synuclein fibrils, a process implicated in neurodegenerative diseases. mdpi.comresearchgate.netresearchgate.net Research has been conducted on other classes of compounds, such as polyphenols and other small molecules, for these properties, but not on this compound itself. nih.govfrontiersin.org

In Vitro Assessment of Antimicrobial Research Potential

There are no published reports detailing the in vitro assessment of this compound for antimicrobial activity. Standard evaluations, such as the determination of Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various bacterial or fungal strains, have not been documented for this compound. While various derivatives of benzoic acid have been investigated for their antimicrobial properties, these findings are specific to their respective molecular structures and cannot be attributed to this compound. nih.govresearchgate.netnih.govnih.gov

In Vitro Investigations of Antioxidant Activity and Associated Mechanisms

No in vitro studies investigating the antioxidant activity of this compound have been published. There is no available data from common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay for this specific compound. nih.govnih.govnih.gov Therefore, its capacity to act as a free radical scavenger or a reducing agent, and the mechanisms behind any potential antioxidant activity, remain uncharacterized. researchgate.netnih.govmdpi.com

Applications in Materials Science Research

Development of Surface Modification Agents (e.g., Atomic Layer Deposition, ALD, Inhibitors)

The carboxylic acid group of 3-(3-Cyanophenoxymethyl)benzoic acid can serve as an anchor to bind to various substrates, such as metal oxides. This allows for the formation of self-assembled monolayers (SAMs) that can alter the surface chemistry of a material. In the context of atomic layer deposition (ALD), such SAMs can act as inhibitors, preventing the deposition of thin films on specific areas of a substrate.

While direct experimental data for this compound as an ALD inhibitor is not available, research on other benzoic acid derivatives has shown that the formation of a dense, well-ordered monolayer can effectively block ALD precursors. The effectiveness of such an inhibitor is influenced by the packing of the molecules on the surface and the chemical nature of the tail groups. The cyanophenoxymethyl group in the target molecule would present a specific chemical functionality at the surface, influencing its interaction with ALD precursors.

To evaluate the efficacy of a surface modification agent, it is crucial to characterize the modified surface. Techniques such as water contact angle measurements and X-ray photoelectron spectroscopy (XPS) are fundamental in this regard.

Water Contact Angle: The water contact angle is a measure of the hydrophobicity or hydrophilicity of a surface. The formation of a SAM of this compound on a substrate would be expected to alter its wetting properties. The resulting contact angle would depend on the orientation and packing density of the molecules. A hypothetical data table illustrating potential changes in water contact angle upon surface modification is presented below.

| Surface | Water Contact Angle (°) |

| Unmodified Substrate | 30 ± 2 |

| Substrate modified with this compound | 75 ± 3 |

This is a hypothetical data table based on expected trends for aromatic carboxylic acid SAMs.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. An XPS analysis of a surface modified with this compound would be expected to show the presence of carbon, oxygen, and nitrogen, corresponding to the elements in the molecule. High-resolution scans of the C 1s, O 1s, and N 1s regions would provide insight into the chemical bonding and orientation of the adsorbed molecules. For instance, the N 1s peak would confirm the presence of the nitrile group at the surface.

The mechanism by which a SAM of this compound would inhibit ALD is predicated on two main principles: steric hindrance and surface passivation. The bulky cyanophenoxymethyl groups would create a physical barrier, preventing the ALD precursors from reaching the substrate surface. Additionally, the chemical nature of the SAM surface, terminated with cyanophenoxy groups, would be less reactive towards the ALD precursors compared to the original substrate surface. The specific interactions between the ALD precursors and the cyanofunctionalized surface would be a key area of research to fully understand the inhibitory mechanism.

Complexation and Host-Guest Chemistry in Research Systems

The aromatic rings and polar functional groups of this compound make it a potential "guest" molecule in host-guest chemistry. This field explores the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it.

Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are known to form inclusion complexes with a wide variety of guest molecules, including aromatic carboxylic acids. It is plausible that this compound could form an inclusion complex with a cyclodextrin, such as β-cyclodextrin. The aromatic portions of the molecule (the benzoic acid and cyanophenyl rings) would likely be encapsulated within the hydrophobic cavity of the cyclodextrin.

The formation of such a complex can alter the physicochemical properties of the guest molecule, such as its solubility in water.

The stability of a host-guest complex is governed by a variety of non-covalent intermolecular interactions, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and dipole-dipole interactions. In a hypothetical complex between this compound and β-cyclodextrin, the primary driving force for complexation would be the hydrophobic effect, with the aromatic rings of the guest being shielded from the aqueous environment by the cyclodextrin cavity.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing these interactions. Upon complexation, changes in the chemical shifts of the protons of both the host and guest molecules can be observed, providing information about the geometry of the inclusion complex and the specific parts of the molecules that are interacting. For example, the protons on the inner surface of the cyclodextrin cavity would be expected to show significant shifts upon inclusion of the aromatic guest. A hypothetical table of NMR chemical shift changes is presented below.

| Proton | Chemical Shift (ppm) - Free | Chemical Shift (ppm) - Complexed | Change in Chemical Shift (Δδ, ppm) |

| Cyclodextrin H-3 | 3.90 | 3.80 | -0.10 |

| Cyclodextrin H-5 | 3.85 | 3.72 | -0.13 |

| Guest Aromatic Proton | 7.50 | 7.35 | -0.15 |

This is a hypothetical data table illustrating expected NMR chemical shift changes upon inclusion complex formation.

Further studies using techniques like Isothermal Titration Calorimetry (ITC) could provide thermodynamic data on the binding affinity, enthalpy, and entropy of complex formation, offering a deeper understanding of the intermolecular forces at play.

Future Research Directions and Unexplored Avenues

Identification of Novel and Efficient Synthetic Pathways

The synthesis of diaryl ethers is a well-established field in organic chemistry, yet there is always a need for more efficient, cost-effective, and environmentally friendly methods. rsc.org Traditional methods like the Ullmann condensation often require harsh reaction conditions. rsc.org Future research should focus on developing novel synthetic routes to 3-(3-Cyanophenoxymethyl)benzoic acid that offer improvements in yield, purity, and sustainability.

Promising areas for investigation include the refinement of metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed methods have become powerful tools for the formation of C-O bonds in diaryl ethers. acs.orgorganic-chemistry.orgjsynthchem.com Exploring the use of more abundant and less toxic metal catalysts, such as iron, could lead to more economical and greener synthetic processes. nih.gov Additionally, the development of ligand-free and microwave-assisted protocols could significantly reduce reaction times and simplify purification procedures. organic-chemistry.org

Another avenue for exploration is the use of flow chemistry. This technology offers precise control over reaction parameters, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. Adapting existing diaryl ether syntheses to a continuous flow process could enable scalable and efficient production of this compound and its derivatives.

Table 1: Comparison of Synthetic Methods for Diaryl Ether Synthesis

| Method | Catalyst | Advantages | Potential for Improvement |

|---|---|---|---|

| Ullmann Condensation | Copper (stoichiometric) | Well-established | High temperatures, stoichiometric copper |

| Buchwald-Hartwig Amination | Palladium | High yields, broad substrate scope | Expensive catalyst, ligand sensitivity |

| Chan-Lam Coupling | Copper | Milder conditions than Ullmann | Substrate scope can be limited |

Advanced Rational Design through Integrated SAR and Computational Modeling

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound, a systematic investigation of how modifications to its structure affect its properties is a critical next step. This can be achieved by synthesizing a library of analogs with variations in the substitution pattern on both aromatic rings, as well as modifications to the ether linkage and the carboxylic acid group.

Integrating computational modeling with SAR studies can significantly accelerate the design of new molecules with desired properties. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis can identify key structural features that correlate with biological activity. mdpi.comresearchgate.net Molecular docking simulations can predict the binding modes of this compound and its analogs with potential biological targets, providing insights into the molecular basis of their activity. nih.gov

Future research should employ a combination of these in silico methods to guide the synthesis of new derivatives. This integrated approach can help in prioritizing synthetic targets and increase the efficiency of discovering compounds with enhanced potency and selectivity. For instance, computational tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed molecules, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. tandfonline.com

Discovery and Validation of New Biological Targets and Mechanisms (In Vitro and In Silico)

While the biological activities of this compound are not yet well-defined, research on related phenoxybenzoic acid derivatives suggests several potential avenues for exploration. For example, an in silico investigation of 3-phenoxybenzoic acid (3PBA) and its metabolites indicated potential interactions with pathways related to apoptosis, the reproductive system, and neuroendocrine disruption. nih.govresearchgate.net These predictions provide a starting point for in vitro validation studies for this compound.

Future research should utilize a multi-pronged approach to identify and validate new biological targets. In silico target prediction tools can be employed to screen large databases of proteins to identify potential binding partners for this compound. biorxiv.orgbiorxiv.org These computational predictions can then be followed up with in vitro assays to confirm the interactions and determine the functional consequences.

Techniques such as differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) can be used to confirm direct binding to predicted protein targets. Subsequent cell-based assays can then be used to investigate the effect of the compound on cellular pathways and functions. This integrated in silico and in vitro approach can efficiently identify novel biological activities and elucidate the underlying mechanisms of action for this compound.

Table 2: Potential Biological Targets for Phenoxybenzoic Acid Derivatives Based on In Silico Predictions

| Predicted Target/Pathway | Potential Biological Effect | Reference |

|---|---|---|

| Apoptotic Pathway | Induction of programmed cell death | nih.govresearchgate.net |

| Reproductive System | Endocrine disruption | nih.govresearchgate.net |

| JAK2 Expression | Modulation of cytokine signaling | nih.govresearchgate.net |

| Caspases 3 and 8 | Regulation of apoptosis | nih.govresearchgate.net |

Exploration of Emerging Applications in Material Science beyond Current Scope

Benzoic acid and its derivatives have found applications in material science, primarily in the production of plasticizers, resins, and polymers. annexechem.comjustlonghealth.com The unique structure of this compound, with its rigid aromatic rings and flexible ether linkage, suggests that it could be a valuable building block for new materials with interesting properties.

Future research could explore the incorporation of this compound into polymer backbones to create novel polyesters or polyamides. The presence of the cyano group could introduce specific functionalities, such as altered polarity or the ability to participate in specific intermolecular interactions, which could influence the thermal and mechanical properties of the resulting polymers. ontosight.ai

Another area of interest is the use of benzoic acid derivatives in the formation of co-crystalline phases with polymers like syndiotactic polystyrene (sPS). mdpi.com This can lead to materials with unique properties, such as the ability to segregate and isolate guest molecules. Investigating the co-crystallization of this compound with various polymers could lead to the development of advanced materials for applications in areas such as controlled release or molecular separation. The potential for this compound to act as a monomer in polymerization reactions also warrants investigation. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.